

Application Notes and Protocols: IMM-02

Dosage for In Vivo Mouse Models

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Compound of Interest

Compound Name: *imm-02*

Cat. No.: *B608081*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **IMM-02**, a small molecule agonist of mammalian Diaphanous (mDia)-related formins, in mouse models of cancer. The following protocols are based on established research and are intended to guide researchers in designing and executing in vivo efficacy studies.

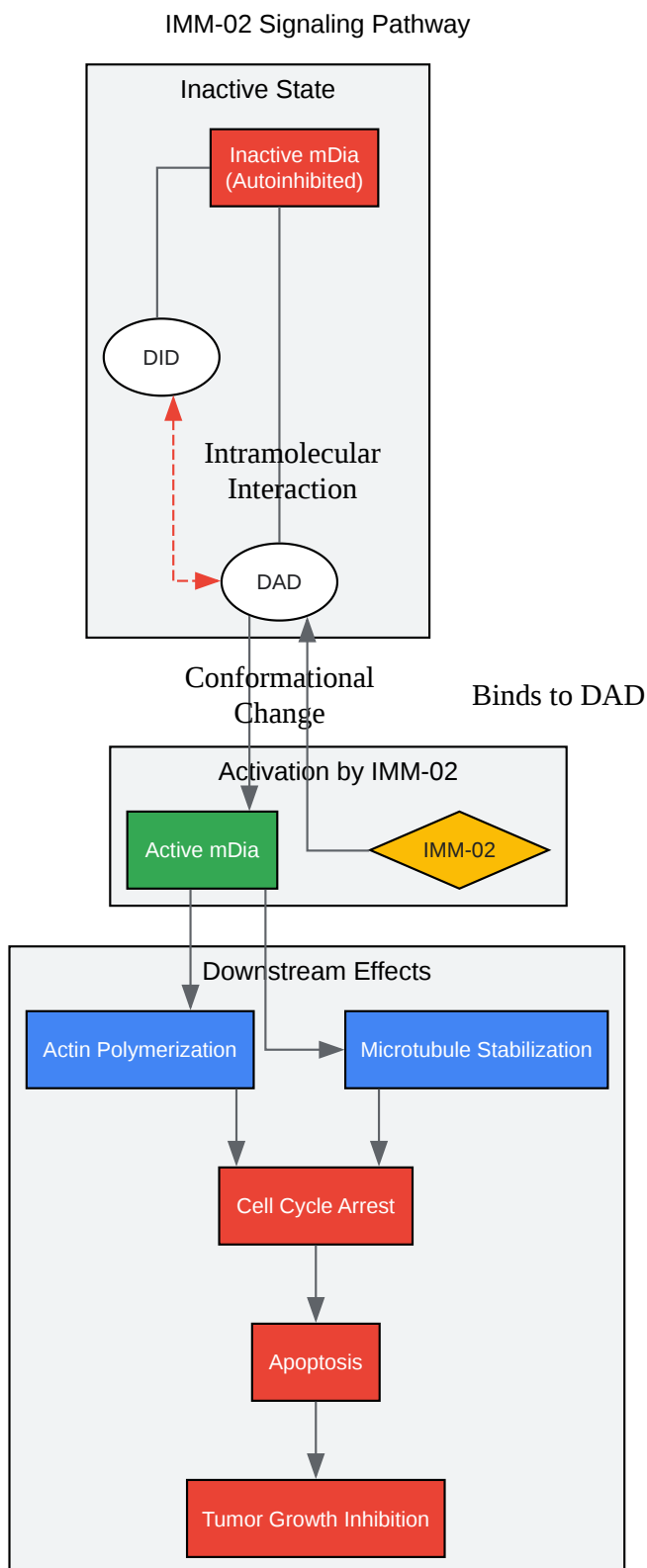
Introduction

IMM-02 is a novel small molecule that activates mDia-related formins by disrupting their autoinhibitory DID-DAD interaction. This activation leads to the induction of F-actin assembly and microtubule stabilization within cells. Consequently, **IMM-02** has been shown to elicit cell-cycle arrest, and apoptosis, and ultimately impede tumorigenesis in preclinical mouse models. [1] Published studies have demonstrated that **IMM-02** can slow the growth of colon cancer xenografts in mice, highlighting its potential as a therapeutic agent.[1]

Mechanism of Action: mDia Signaling Pathway

The mammalian Diaphanous-related (mDia) formins are key regulators of the actin cytoskeleton. In their inactive state, mDia formins are autoinhibited through an intramolecular interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD). **IMM-02** functions as an agonist by binding to a pocket within the DAD, which disrupts the DID-DAD interaction and relieves autoinhibition. This allows mDia

to nucleate and elongate unbranched actin filaments, leading to significant changes in cell morphology, motility, and proliferation.



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Caption: Signaling pathway of **IMM-02**-mediated mDia activation and its downstream anti-tumor effects.

Quantitative Data Summary

The following table summarizes the key in vivo dosage and efficacy data for **IMM-02** in a colon cancer xenograft model as reported in the foundational study by Lash et al. (2013).

Parameter	Value	Reference
Mouse Strain	Athymic Nude (nu/nu)	Lash et al., 2013
Tumor Model	HCT116 human colon carcinoma xenograft	Lash et al., 2013
IMM-02 Dosage	10 mg/kg	Lash et al., 2013
Administration Route	Intraperitoneal (i.p.) injection	Lash et al., 2013
Dosing Schedule	Every other day	Lash et al., 2013
Vehicle	10% DMSO, 40% PEG400, 50% PBS	Lash et al., 2013
Treatment Duration	21 days	Lash et al., 2013
Efficacy Outcome	Significant reduction in tumor volume	Lash et al., 2013

Experimental Protocols

Preparation of IMM-02 Formulation

Materials:

- **IMM-02** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Polyethylene glycol 400 (PEG400)
- Phosphate-buffered saline (PBS), sterile

Protocol:

- Prepare a 10X stock solution of **IMM-02** in 100% DMSO. For a final dosing solution of 1 mg/mL (for a 10 mg/kg dose in a 20g mouse), the 10X stock would be 10 mg/mL.
- To prepare the final dosing vehicle, mix 1 part of the 10X **IMM-02** stock solution with 4 parts of PEG400.
- Add 5 parts of sterile PBS to the mixture and vortex thoroughly to ensure complete dissolution.
- The final formulation will be 10% DMSO, 40% PEG400, and 50% PBS.
- Prepare the vehicle control using the same ratios of DMSO, PEG400, and PBS without **IMM-02**.
- Filter-sterilize the final **IMM-02** formulation and vehicle control through a 0.22 µm syringe filter before injection.

In Vivo Efficacy Study in a Colon Cancer Xenograft Model

Materials:

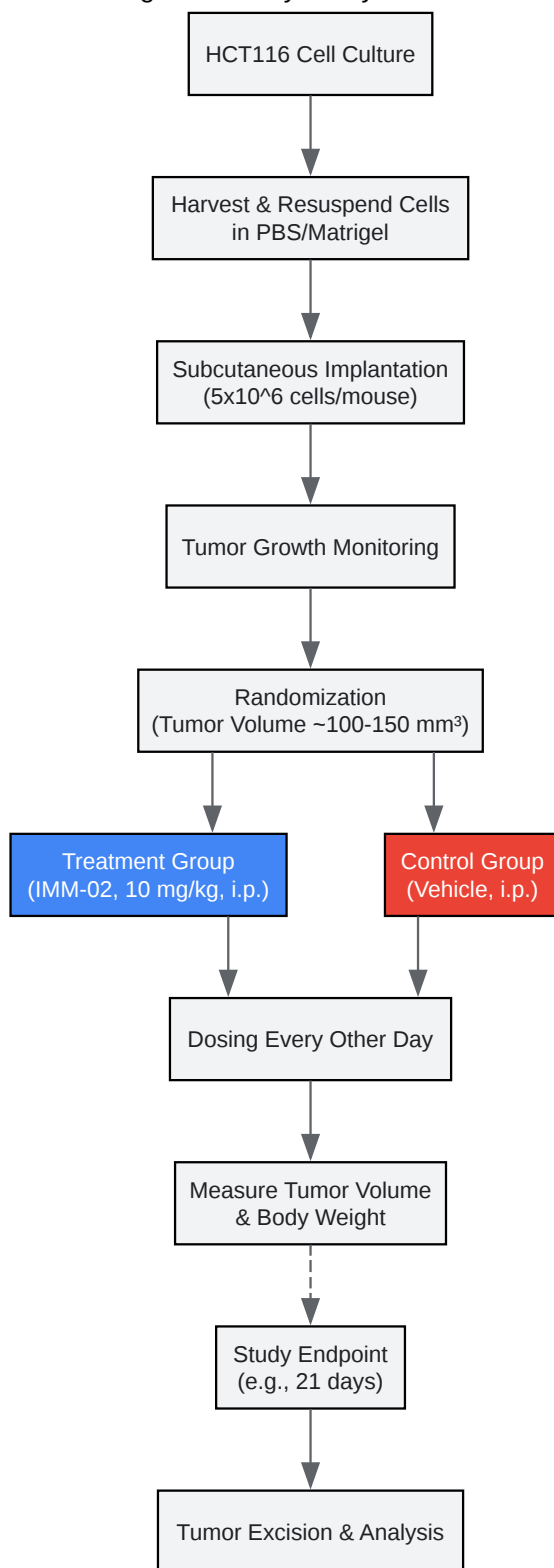
- Athymic Nude (nu/nu) mice (e.g., from The Jackson Laboratory)
- HCT116 human colon carcinoma cells
- Matrigel® Basement Membrane Matrix
- Sterile PBS
- Calipers for tumor measurement

- Syringes and needles for injection

Protocol:

- Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Begin tumor volume measurements once the tumors become palpable (typically 5-7 days post-implantation). Tumor volume can be calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
- Dosing: Administer **IMM-02** (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day. The injection volume should be adjusted based on the individual mouse's body weight (e.g., for a 20g mouse, inject 200 μ L of a 1 mg/mL solution).
- Data Collection: Measure tumor volume and body weight every 2-3 days throughout the study.
- Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a set duration (e.g., 21 days). At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Xenograft Efficacy Study Workflow

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References

- 1. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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